4-Cycloheptene-1-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

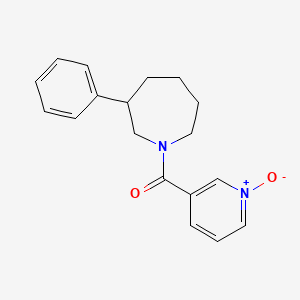

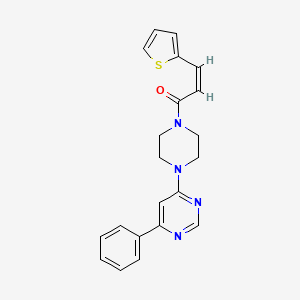

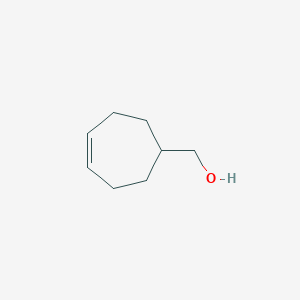

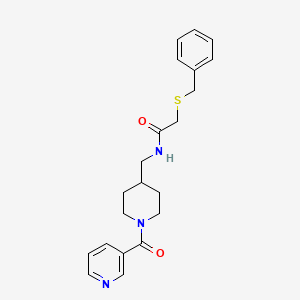

4-Cycloheptene-1-methanol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is also known as cyclohept-4-en-1-ylmethanol .

Synthesis Analysis

The synthesis of cycloheptenes, including 4-Cycloheptene-1-methanol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones . This reaction cleanly provides alkoxides . Addition of MsCl or SOCl2 with DBU then yields aryl-substituted cycloalkenes .Molecular Structure Analysis

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The structure of cycloheptene and its derivatives, including 4-Cycloheptene-1-methanol, are not flat but exist as "puckered rings" .Chemical Reactions Analysis

Cycloheptene, a structural relative of 4-Cycloheptene-1-methanol, undergoes various chemical reactions. For instance, it can react with organocerium reagents to form alkoxides . It can also undergo oxidative allylic C (sp3)-H arylation with a broad range of heteroaryl boronic acids, catalyzed by Cu2O .Physical And Chemical Properties Analysis

4-Cycloheptene-1-methanol has a boiling point of 120 °C at a pressure of 2 Torr . Its density is predicted to be 0.927±0.06 g/cm3 .科学的研究の応用

Photochemical Syntheses and Transformations

4-Cycloheptene-1-methanol can be used in photochemical syntheses and transformations . A low-temperature flow photoreactor can be designed to enable the synthesis of carbocyclic trans-cycloheptene (TCH) derivatives due to their thermal sensitivity in the absence of metal coordination . This process involves the creation of AgNO3 complexes of trans-cycloheptene (TCH) and trans-1-sila-4-cycloheptene (Si-TCH) derivatives .

Bioorthogonal Chemistry

This compound can also be used in bioorthogonal chemistry . With decomplexation of AgNO3 in situ, metal-free TCO and Si-TCH derivatives can engage in a range of cycloaddition reactions as well as dihydroxylation reactions . This allows for the creation of new compounds with potential applications in various fields of research .

Oxidation Reactions

4-Cycloheptene-1-methanol can be used in oxidation reactions . For example, it can be used in the oxidation of cycloalkenes with a non-heme iron (IV)-oxo complex . This process involves the use of a non-heme iron(IV)-oxo complex [(PyTACN)Fe(O)(Cl)]+ in the oxidation of cyclohexene, cycloheptene, and cis-cyclooctene .

Chemoselectivity in Oxidation

This compound can also be used to study chemoselectivity in oxidation . The DFT-calculated energies of the transition states for the epoxidation and hydroxylation pathways can explain the observed chemoselectivity . This can provide valuable insights into the mechanisms of these reactions .

Synthesis of Highly Substituted Cyclopentadienes

4-Cycloheptene-1-methanol can be used in the synthesis of highly substituted cyclopentadienes . These compounds can be obtained in good yields at room temperature via a three-component tandem reaction between primary alkylamines and two acetylenic esters in the presence of triphenylphosphine .

Research in Bioinorganic Chemistry

This compound can be used in research in bioinorganic chemistry . For example, it can be used to study the reactions of iron (IV)-oxo compounds, which mediate diverse enzymatic oxidations .

作用機序

The mechanism of action for the reactions involving cycloheptene and its derivatives is complex. For instance, the E1cb mechanism, which involves the abstraction of a β hydrogen from a protonated alcohol, is not feasible due to the pKa values of the β hydrogen and the hydroxy group . Therefore, two-step procedures are often employed, such as transforming the alcohol into the corresponding tosylate, then eliminating with additional potentially stronger base .

将来の方向性

The technology of cyclohexanone production, a compound related to 4-Cycloheptene-1-methanol, is constantly being improved . This includes optimizing the stages of its production: synthesis and separation . Future research may explore the use of other solvents, such as ionic liquids, for the synthesis of cyclohexanone . This could potentially open up new avenues for the synthesis and application of 4-Cycloheptene-1-methanol and related compounds.

特性

IUPAC Name |

cyclohept-4-en-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h1-2,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKIDPUEZRMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cycloheptene-1-methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)

![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)